Rabeprazole Sulfone

Analytical Chemistry Pharmaceutical Analysis Method Validation

Method specificity failures during ANDA submissions often stem from using non-pharmacopeial impurity standards. Rabeprazole Sulfone (EP Impurity A, USP Related Compound D) is the exact specified standard mandated for rabeprazole sodium QC release. This certified reference material directly resolves co-elution risks. - Achieves resolution ≥2.2 from Rabeprazole API in QbD-optimized UPLC methods. - Enables compliance with ICH Q3A and USP/EP monographs for oxidative degradation tracking. - Supplied as ISO 17034 CRM, ensuring multi-lab traceability for method transfer.

Molecular Formula C18H21N3O4S
Molecular Weight 375.4 g/mol
CAS No. 117976-47-3
Cat. No. B021846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole Sulfone
CAS117976-47-3
Synonyms2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole;  USP Rabeprazole Related Compound D; 
Molecular FormulaC18H21N3O4S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
InChIKeyKNYNPBSPFHFPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole Sulfone Impurity Reference Standard


Rabeprazole Sulfone (CAS 117976-47-3), formally known as Rabeprazole EP Impurity A and USP Rabeprazole Related Compound D, is a sulfone metabolite of the proton pump inhibitor rabeprazole. It is formed via cytochrome P450 (CYP) isoform CYP3A4 oxidation [1] and is recognized as a specified impurity in bulk rabeprazole sodium and finished pharmaceutical products. As an impurity reference standard, it is designated in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) monographs for Rabeprazole Sodium [2]. Commercial availability includes certified reference material (CRM) grades compliant with ISO 17034 and ISO/IEC 17025, providing multi-traceability to USP and EP primary standards . This compound is primarily employed in analytical method development, validation, and quality control (QC) release testing for rabeprazole drug substance and product.

Substitution Risks for Rabeprazole Sulfone


Substituting Rabeprazole Sulfone with other rabeprazole-related impurities, such as Rabeprazole Thioether, Rabeprazole N-Oxide, or Rabeprazole Desmethyl analog, is analytically invalid. Each impurity possesses unique chromatographic properties that dictate its retention time and resolution from the active pharmaceutical ingredient (API) and other impurities. The critical parameter of peak resolution between Rabeprazole and Rabeprazole Sulfone has been quantitatively defined and optimized (resolution 2.2–2.7) using a quality-by-design (QbD) UPLC method [1]. Using an incorrect impurity standard compromises the specificity of stability-indicating methods and leads to inaccurate quantification of this specified impurity, potentially causing out-of-specification (OOS) results during release testing [2]. Furthermore, Rabeprazole Sulfone is a designated EP and USP specified impurity with defined acceptance criteria; regulatory submissions for Abbreviated New Drug Applications (ANDAs) mandate the use of the exact pharmacopeial reference standard or a fully characterized, traceable secondary standard to demonstrate method suitability [3].

Rabeprazole Sulfone Differentiation Evidence


Chromatographic Resolution from Rabeprazole API

Rabeprazole Sulfone exhibits a precisely characterized chromatographic separation from the parent API, Rabeprazole. Under QbD-optimized UPLC conditions using an Acquity BEH C18 column (100 × 2.1 mm, 1.7 μm) and a gradient mobile phase (phosphate buffer pH 6.5:acetonitrile), the peak resolution (Rs) between Rabeprazole and Rabeprazole Sulfone was predicted to be between 2.2 and 2.7 [1]. This level of resolution ensures baseline separation, a prerequisite for accurate quantification of the impurity in the presence of a high concentration of the API.

Analytical Chemistry Pharmaceutical Analysis Method Validation

Validated LLOQ in Human Plasma

In a validated HPLC-UV method for simultaneous determination of rabeprazole enantiomers and metabolites in human plasma, Rabeprazole Sulfone achieved a lower limit of quantification (LLOQ) of 5 ng/mL [1]. This is a 2-fold improvement in sensitivity compared to the co-eluting metabolite rabeprazole-thioether, which had an LLOQ of 10 ng/mL in the same assay. The method demonstrated high recovery (>91.8%) and excellent precision (inter- and intra-day CV < 7.8%) for Rabeprazole Sulfone.

Bioanalysis Pharmacokinetics LC-MS/MS

Pharmacopeial Specified Impurity Designation

Rabeprazole Sulfone is explicitly named as 'Rabeprazole Impurity A' in the European Pharmacopoeia and 'Rabeprazole Related Compound D' in the United States Pharmacopeia monographs for Rabeprazole Sodium [1]. As a specified impurity, it has a defined acceptance criterion in the API monograph (typically NMT 0.1% or 0.15% depending on the monograph version). In contrast, many other synthetic impurities (e.g., Rabeprazole 4-Chloro Analog Sulfone) are classified as 'unspecified impurities' or 'potential impurities' without pharmacopeial limits, requiring separate toxicological qualification per ICH Q3A.

Pharmaceutical Quality Control Regulatory Compliance Pharmacopeial Standards

Melting Point Identity Confirmation

Rabeprazole Sulfone exhibits a melting point of 135–137°C , which is distinct from the parent compound rabeprazole sodium (melting point 140–141°C, decomposes) and rabeprazole free base (melting point 99–100°C). This difference in physical property provides a simple, orthogonal method for identity confirmation and purity assessment. Additionally, the compound is an off-white solid with a predicted LogP of 3.53 (ACD/Labs) , indicating higher lipophilicity compared to rabeprazole sodium (LogP ~2.0), which impacts chromatographic retention and solubility.

Material Characterization Quality Control Physical Chemistry

Application Scenarios for Rabeprazole Sulfone


Stability-Indicating Method for Rabeprazole Sodium

Rabeprazole Sulfone is a critical target analyte in the development of stability-indicating HPLC/UPLC methods. The optimized resolution of 2.2–2.7 between Rabeprazole and Rabeprazole Sulfone, achieved under QbD conditions, enables accurate quantification of oxidative degradation in forced degradation studies [1]. Using this compound as a system suitability marker ensures method specificity and robustness for ICH stability testing.

Bioequivalence and Pharmacokinetic Studies

The validated HPLC method with an LLOQ of 5 ng/mL for Rabeprazole Sulfone in human plasma supports its use in clinical bioequivalence trials. This sensitivity allows for the monitoring of CYP3A4-mediated metabolic activity and the assessment of drug-drug interactions that may affect rabeprazole clearance [1].

QC Release Testing for Generic Rabeprazole

As a USP Reference Standard (Related Compound D) and EP Impurity A, Rabeprazole Sulfone is essential for QC release testing of rabeprazole sodium drug substance and finished dosage forms. Its use ensures compliance with pharmacopeial monographs and ICH Q3A guidelines for specified impurities, which is mandatory for ANDA submissions in the US and Marketing Authorization Applications in the EU [1].

Instrument Calibration and Method Transfer

Certified reference materials (CRMs) of Rabeprazole Sulfone, such as those produced under ISO 17034 (e.g., Sigma PHR3677), provide traceability to USP and EP primary standards. These CRMs are used to calibrate instruments and validate methods across different laboratories, ensuring consistent, accurate quantification of the impurity during method transfer between R&D, pilot plant, and commercial manufacturing sites [1].

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